N-Chloro-p-toluenesulfonamide

Overview

Description

It is widely used as a mild disinfectant and is known for its stability in solid form but instability in water-dissolved form . This compound is commonly used in various applications due to its effective antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tosylchloramide is prepared by the oxidation of toluenesulfonamide with sodium hypochlorite. The sodium hypochlorite is produced in situ from sodium hydroxide and chlorine . The reaction can be summarized as follows: [ \text{C}_7\text{H}_7\text{SO}_2\text{NH}_2 + \text{NaOCl} \rightarrow \text{C}_7\text{H}_7\text{SO}_2\text{NClNa} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of tosylchloramide involves the controlled addition of chlorine gas to a solution of toluenesulfonamide in the presence of sodium hydroxide. The reaction is carried out under specific temperature and pH conditions to ensure the complete conversion of toluenesulfonamide to tosylchloramide.

Types of Reactions:

Oxidation: Tosylchloramide can act as an oxidizing agent in various organic reactions.

Substitution: It undergoes substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation Reactions: Tosylchloramide is used in the presence of mild bases and solvents like water or alcohols.

Substitution Reactions: These reactions typically involve nucleophiles such as amines or thiols under mild acidic or basic conditions.

Major Products:

Oxidation Products: Depending on the substrate, the oxidation can yield sulfoxides or sulfones.

Substitution Products: The products vary based on the nucleophile used, resulting in compounds like sulfonamides or sulfonates.

Scientific Research Applications

Tosylchloramide has a wide range of applications in scientific research:

Biology: It serves as a disinfectant for laboratory equipment and surfaces.

Medicine: Tosylchloramide is used in wound disinfection and as an antiseptic.

Industry: It is employed in water treatment processes and as a bleaching agent.

Mechanism of Action

Tosylchloramide exerts its effects primarily through the release of active chlorine, which interacts with microbial cell components, leading to the disruption of cellular functions and eventual cell death . The compound targets various molecular pathways, including the oxidation of sulfhydryl groups in proteins and the chlorination of amino groups.

Comparison with Similar Compounds

N-Chlorosuccinimide: Another chlorinating agent used in organic synthesis.

Sodium Hypochlorite:

Dichloramine-T: A related compound with similar disinfectant properties.

Uniqueness: Tosylchloramide is unique due to its stability in solid form and its effectiveness as a mild disinfectant. Unlike sodium hypochlorite, it is less corrosive and has a broader range of applications in organic synthesis.

Biological Activity

N-Chloro-p-toluenesulfonamide (commonly known as chloramine-T) is a chlorinated sulfonamide compound with significant biological activity. It is widely used as a disinfectant and biocide in various applications, including water treatment, agriculture, and medicine. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is a sodium salt that acts as a source of halonium cations and nitrogen anions. It has the ability to react with a wide range of functional groups, making it versatile in chemical applications. The compound possesses antimicrobial properties , functioning as a bactericide, virucide, fungicide, and algicide. Its mechanism of action primarily involves oxidative stress cascades that lead to the destruction of microbial DNA, thereby inhibiting their growth and reproduction .

| Property | Value |

|---|---|

| Molecular Formula | C7H8ClNNaO2S |

| Molecular Weight | 227.66 g/mol |

| Solubility | Soluble in water |

| pH (1% solution) | 6-8 |

| Appearance | White powder |

Biological Applications

This compound has diverse applications due to its biological activity:

- Disinfection : Used in water treatment to control microbial populations.

- Medical Use : Employed in veterinary medicine for treating infections caused by bacteria and parasites.

- Agricultural Use : Acts as a biocide to protect crops from fungal infections.

Case Study: Efficacy Against Bacterial Infections

A study investigated the effectiveness of this compound against various bacterial strains. The results indicated that the compound was particularly effective against Mycobacterium tuberculosis and other pathogenic bacteria responsible for significant health issues. The study demonstrated that this compound inhibited bacterial growth through oxidative damage to cellular components .

Antimicrobial Activity

Research has shown that this compound exhibits strong antimicrobial activity. In laboratory tests, it was found to be effective against gram-positive and gram-negative bacteria. The compound's ability to generate reactive chlorine species plays a crucial role in its antimicrobial efficacy.

Table 2: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Mycobacterium tuberculosis | 0.25 mg/mL |

Safety and Environmental Impact

While this compound is effective as a disinfectant, its environmental impact must be considered. The compound can react with organic matter in water, potentially leading to the formation of harmful byproducts. Therefore, its use must be carefully managed to minimize ecological risks.

Properties

CAS No. |

144-86-5 |

|---|---|

Molecular Formula |

C7H8ClNO2S |

Molecular Weight |

205.66 g/mol |

IUPAC Name |

N-chloro-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C7H8ClNO2S/c1-6-2-4-7(5-3-6)12(10,11)9-8/h2-5,9H,1H3 |

InChI Key |

NXTVQNIVUKXOIL-UHFFFAOYSA-N |

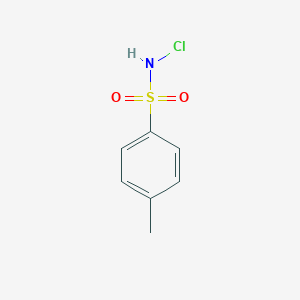

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCl |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCl |

Key on ui other cas no. |

144-86-5 |

Related CAS |

127-65-1 (hydrochloride salt) |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.